![molecular formula C9H9ClF3N3 B13456911 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzodiazole ring imparts distinct characteristics that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzotrichloride with antimony fluoride to form the trifluoromethylated intermediate, which is then further reacted with appropriate amines under controlled conditions .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as trifluoromethyltrimethylsilane, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It often interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Trifluoromethylated Benzodiazoles: Compounds like 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-ylmethanamine dihydrochloride share structural similarities and are used in similar applications.
Togni Reagent: Another trifluoromethylated compound used for electrophilic trifluoromethylation.
Uniqueness: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride stands out due to its specific substitution pattern and the presence of a methanamine group, which imparts unique reactivity and biological activity compared to other trifluoromethylated benzodiazoles .
Properties
Molecular Formula |
C9H9ClF3N3 |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
[1-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)15-7-4-2-1-3-6(7)14-8(15)5-13;/h1-4H,5,13H2;1H |
InChI Key |
ISOOOQQIMWWHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


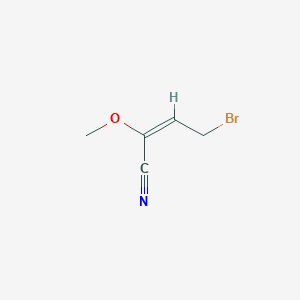
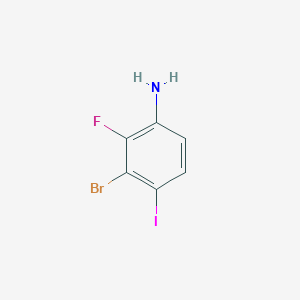
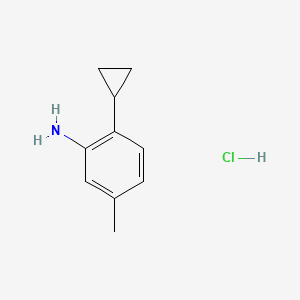
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
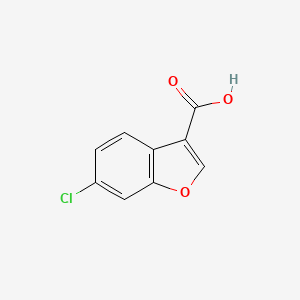
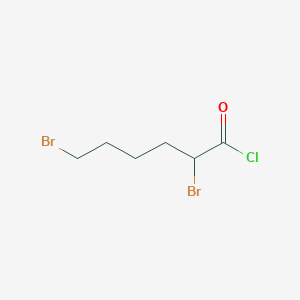

![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)


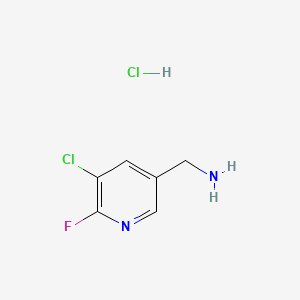

amine hydrochloride](/img/structure/B13456932.png)
